(2-Ethoxyethyl)triphenylphosphoniuM broMide
Overview
Description
(2-Ethoxyethyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C22H24BrOP. It is a white crystalline solid that is soluble in organic solvents. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethoxyethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2-bromoethyl ethyl ether. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
Ph3P+BrCH2CH2OCH2CH3→Ph3P+CH2CH2OCH2CH3Br−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, often involving the phosphonium center.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonium center.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield (2-hydroxyethyl)triphenylphosphonium bromide.
Scientific Research Applications
(2-Ethoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Medicine: Research has explored its potential as an antitumor agent, particularly in targeting cancer cells with high mitochondrial membrane potential.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)triphenylphosphonium bromide involves its ability to accumulate in mitochondria due to the lipophilic nature and positive charge of the phosphonium ion. This accumulation disrupts mitochondrial function, leading to increased production of reactive oxygen species and induction of apoptosis in cancer cells. The compound targets mitochondrial membrane potential and affects pathways involved in cell survival and death.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (2-Methoxyethyl)triphenylphosphonium bromide
- (2-Carboxyethyl)triphenylphosphonium bromide
Uniqueness
(2-Ethoxyethyl)triphenylphosphonium bromide is unique due to its specific ethoxyethyl group, which imparts distinct solubility and reactivity characteristics compared to other similar compounds. Its ability to act as a phase-transfer catalyst and its mitochondrial targeting properties make it particularly valuable in both synthetic and biological applications.
Properties
IUPAC Name |
2-ethoxyethyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24OP.BrH/c1-2-23-18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPXVPGJBRZVLW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70637549 | |
Record name | (2-Ethoxyethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70637549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25361-69-7 | |
Record name | NSC84061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Ethoxyethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70637549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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